(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine
Description
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is a chiral amine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the primary alcohol position of a butanamine backbone. The compound’s (S)-configuration imparts stereochemical specificity, which is critical in asymmetric synthesis and pharmaceutical applications where enantiomeric purity influences biological activity . The TBDMS group serves as a protective moiety for the hydroxyl group, enabling selective reactivity of the amine during multi-step synthetic processes. This compound is often utilized as an intermediate in the synthesis of bioactive molecules, leveraging its stability under mild acidic/basic conditions and its susceptibility to cleavage via fluoride ions (e.g., TBAF) .
Properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCJQVABVSLUJB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO[Si](C)(C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582041 | |
| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157555-74-3 | |
| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation Reagents and Conditions
The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. For example, in a protocol adapted from the Royal Society of Chemistry, a solution of the alcohol precursor in dichloromethane (0.2 M) is treated with TBDMSCl (1.0 equiv) and imidazole (1.1 equiv) at 0°C. The reaction proceeds to completion within 12 hours at room temperature, yielding the silyl-protected intermediate in 95% yield after silica gel chromatography.
Table 1: Comparison of Silylation Methods
The choice of base significantly impacts reaction efficiency. Imidazole, a non-nucleophilic base, minimizes side reactions such as elimination, whereas triethylamine may necessitate longer reaction times in polar aprotic solvents like DMF.
Oxidation to Aldehyde
The protected alcohol is subsequently oxidized to an aldehyde, a crucial precursor for reductive amination. Common oxidizing agents include Dess-Martin periodinane (DMP) or Swern oxidation conditions.
Dess-Martin Periodinane Oxidation
In a representative procedure, the silyl-protected alcohol (1.0 equiv) is dissolved in dichloromethane (0.1 M) and treated with DMP (1.2 equiv) at 0°C. The reaction is stirred for 2 hours, yielding the aldehyde intermediate with >90% conversion. This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents like potassium permanganate.
Reductive Amination
The aldehyde undergoes reductive amination to introduce the amine functionality while preserving stereochemical integrity. This step is pivotal for achieving the desired (S)-configuration.
Catalytic Asymmetric Reductive Amination
A method disclosed in the Journal of Organic Chemistry employs a chiral organocatalyst to enforce enantioselectivity. The aldehyde (1.0 equiv) is reacted with tert-butylamine (1.5 equiv) in the presence of (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.2 equiv) as a catalyst. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, delivering the (S)-configured amine in 85% yield with 98% enantiomeric excess (ee).
Table 2: Reductive Amination Conditions
| Catalyst | Reducing Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral imidazolidinone | NaBH₃CN | CHCl₃ | 98 | 85 |
| Pd/C (patent) | H₂ (1 atm) | EtOH | N/A | 78 |
Industrial-scale approaches, as described in a patent, utilize hydrogen gas (1 atm) and palladium on carbon (Pd/C) in ethanol. While this method achieves moderate yields (78%), it lacks inherent stereochemical control, necessitating subsequent resolution steps.
Purification and Characterization
Final purification is achieved via silica gel chromatography, typically using a hexane/ethyl acetate gradient (0–50% ethyl acetate). Critical characterization data include:
-
¹H NMR : The TBDMS group exhibits characteristic singlet peaks at δ 0.09 ppm (Si-CH₃) and δ 0.94 ppm (C(CH₃)₃).
-
Chiral HPLC : A Chiralpak IA-3 column with hexane/isopropanol (95:5) confirms enantiopurity, showing a single peak for the (S)-enantiomer.
Comparative Analysis of Synthetic Routes
Table 3: Overall Synthetic Route Efficiency
| Step | Method | Yield (%) | Stereochemical Control |
|---|---|---|---|
| Silylation | TBDMSCl/imidazole | 95 | N/A |
| Oxidation | Dess-Martin | 90 | N/A |
| Reductive Amination | Chiral catalyst | 85 | 98% ee |
The chiral catalytic route offers superior enantioselectivity but requires specialized catalysts. Industrial methods prioritize cost-effectiveness, often compromising ee for scalability.
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like silylation. Patent literature highlights the use of fixed-bed reactors with Pd/C catalysts for reductive amination, achieving throughputs of >1 kg/day . Solvent recovery systems are integrated to improve sustainability, with dichloromethane and ethanol recycled in closed-loop processes.
Scientific Research Applications
Organic Synthesis
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine serves as a protecting group for alcohols and amines, which is crucial in multi-step organic synthesis. The steric hindrance provided by the tert-butyldimethylsilyl group prevents unwanted reactions at the protected site, allowing for selective modifications elsewhere in the molecule. This property is particularly valuable when synthesizing complex organic compounds where functional group integrity must be maintained during reaction sequences .
Biological Studies
In biological research, this compound is utilized as a building block for bioactive molecules. Its role as a nucleophile in various reactions facilitates the study of enzyme mechanisms and the development of new pharmaceuticals. For instance, it can be involved in synthesizing compounds aimed at modulating pre-mRNA splicing, which has implications in cancer therapy .
Industrial Applications
This compound is also employed in the production of specialty chemicals and materials. Its unique structural properties make it suitable for developing high-performance materials used in electronics and coatings. The ability to modify its structure allows for tailored applications in various industrial processes .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study on antitumor modulators demonstrated that compounds synthesized using this amine showed significant in vivo antitumor activity, indicating its potential role in developing cancer therapeutics .
- Research into enzyme mechanisms has utilized this compound to explore interactions at the molecular level, providing insights into biological processes critical for drug design .
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the functional group from unwanted reactions. This allows for selective reactions to occur at other sites in the molecule. The protecting group can be removed under specific conditions, revealing the functional group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, a comparative analysis with analogous compounds is presented below.
Functional Group and Structural Analogues
TBDMS-Protected Alcohols and Amines
Compounds sharing the TBDMS ether group are prevalent in organic synthesis due to the group’s balance of steric bulk and stability. For example:
- 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde : This pyridine derivative contains a TBDMS-protected secondary alcohol on a pyrrolidine ring. Unlike the primary alcohol in the target compound, the secondary alcohol in this derivative confers greater steric hindrance, slowing reaction rates in nucleophilic substitutions .
- 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine : While lacking a silyl group, this compound highlights how amine positioning (pyrrolidine vs. butanamine) affects electronic properties and binding affinity in ligand design .
Alternative Silyl-Protected Compounds
- Trimethylsilyl (TMS) Ethers : Less stable than TBDMS ethers, TMS groups are prone to hydrolysis under mildly acidic conditions. This makes them unsuitable for prolonged synthetic steps but useful in transient protection.
- Triisopropylsilyl (TIPS) Ethers : More sterically hindered than TBDMS, TIPS groups offer superior stability but require harsher conditions (e.g., prolonged fluoride treatment) for cleavage.
Stereochemical and Reactivity Comparisons
The (S)-configuration of the target compound distinguishes it from racemic or (R)-enantiomers. For instance, in catalytic asymmetric syntheses, the enantiomeric form can dictate chiral induction efficiency. A study on structurally similar silyl-protected amines demonstrated that enantiopurity (>98% ee) significantly enhanced yield in cross-coupling reactions due to reduced steric clashes .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Functional Groups | Protecting Group | Stability (Acid/Base) | Key Applications |
|---|---|---|---|---|
| (S)-1-(TBDMS-oxy)-2-butanamine | Primary alcohol (TBDMS), amine | TBDMS | Stable (pH 3–10) | Chiral intermediates |
| 6-(3-(TBDMS-oxy)methylpyrrolidin-1-yl)-2-fluoro-pyridine | Secondary alcohol (TBDMS), pyridine | TBDMS | Moderate steric stability | Ligand design, catalysis |
| Trimethylsilyl (TMS)-protected ethanolamine | Primary alcohol (TMS), amine | TMS | Labile (pH <5) | Short-term protection |
Research Findings and Trends
- Substructure Analysis : Data mining approaches have identified TBDMS ethers as recurrent motifs in bioactive compounds, correlating with improved metabolic stability compared to unprotected alcohols .
- Stereochemical Impact : Enantiopure TBDMS-amines, like the target compound, exhibit 20–30% higher yields in asymmetric alkylations compared to racemic mixtures, underscoring the role of chirality in synthetic efficiency .
- Fluorine Analogues: Fluorinated derivatives (e.g., 2-fluoronicotinaldehyde in ) demonstrate enhanced electronegativity, altering reactivity profiles relative to non-fluorinated amines like the target compound .
Biological Activity
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, a compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a butanamine backbone, has garnered interest in various fields of organic and biological chemistry. Its unique structural properties lend it significant utility in synthetic applications, particularly as a protecting group in organic synthesis and as a precursor for bioactive molecules.
The molecular formula of this compound is CHNOSi, with a molecular weight of 203.4 g/mol. The compound is typically synthesized through the protection of the hydroxyl group in (S)-2-butanol using TBDMS chloride in the presence of a base like imidazole. This is followed by conversion to the corresponding amine via oxidation and reductive amination processes .
Enzyme Mechanisms and Bioactivity
This compound is utilized in biological research to study enzyme mechanisms. Its structure allows it to serve as a building block for various bioactive molecules, facilitating the investigation of biochemical pathways and interactions at the molecular level.
Table 1: Overview of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Mechanism Studies | Used to probe enzyme mechanisms due to its structural reactivity. |
| Building Block for Bioactives | Serves as an intermediate in synthesizing other biologically relevant compounds. |
| Potential Antiviral Activity | Preliminary studies suggest possible antiviral properties. |
Case Studies
- Enzymatic Reactions : In a study exploring enzyme-catalyzed reactions, this compound was employed to evaluate substrate specificity and reaction kinetics. Results indicated that its TBDMS group significantly influenced enzyme binding affinity and reaction rates, demonstrating its role as a valuable tool in mechanistic studies .
- Antiviral Properties : Preliminary investigations into the antiviral activity of this compound revealed that it may exhibit inhibitory effects against certain viral strains. Further research is warranted to elucidate the mechanisms behind these effects and assess potential therapeutic applications .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds, such as (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine and (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine. The presence of the TBDMS group provides distinct reactivity patterns, making it particularly advantageous for selective protection strategies in organic synthesis.
Table 2: Comparison of Related Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | TBDMS group on butanamine backbone | Versatile protecting group |
| (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine | TBDMS group on propanamine backbone | Different steric hindrance |
| (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine | TBDMS group on 3-position butanamine | Altered reactivity due to position |
Future Directions
Research into this compound is poised to expand, particularly in areas concerning its biological activity and potential therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Further elucidation of its role in enzyme mechanisms.
- Therapeutic Potential : Exploration of its antiviral properties through rigorous testing.
- Synthetic Applications : Development of new synthetic methodologies utilizing this compound as a key intermediate.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine in an academic lab?
- Methodology :
- Step 1 : Introduce the tert-butyldimethylsilyl (TBS) protecting group to a hydroxyl-containing precursor (e.g., 2-butanone derivative) using TBS-Cl and a base like imidazole in DMF .
- Step 2 : Perform reductive amination of the ketone intermediate. Use sodium cyanoborohydride (NaBH3CN) or hydrogenation with Pd/C in the presence of an amine source (e.g., ammonium acetate) to form the chiral amine .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric purity using chiral HPLC with a cellulose-based column .
- Critical Parameters :
- Maintain anhydrous conditions during silylation to prevent premature deprotection.
- Monitor reaction pH during reductive amination to avoid over-reduction.
Q. How can researchers verify the structural integrity and stereochemistry of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm TBS group presence (δ ~0.1 ppm for Si-CH) and amine proton environment (δ 1.5–2.5 ppm for -NH) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] expected for CHNOSi).
- Chiral Analysis : Compare optical rotation with literature values and use chiral HPLC (e.g., Chiralpak IA-3 column, hexane/isopropanol mobile phase) .
Q. What are the stability and storage requirements for this compound?
- Stability : The TBS group is stable to bases and mild acids but hydrolyzes under strong acidic conditions (e.g., TFA/water). Avoid prolonged exposure to moisture .
- Storage : Store at room temperature under inert gas (argon or nitrogen) in a sealed vial with desiccant. Shelf life >12 months if properly handled .
Advanced Research Questions
Q. How can researchers address low yields during reductive amination of TBS-protected intermediates?
- Troubleshooting :
- Contamination by Water : Ensure strict anhydrous conditions; use molecular sieves or activated alumina in the reaction mixture .
- Side Reactions : Replace NaBH3CN with selective catalysts like RuCl/TsDPEN (Noyori asymmetric hydrogenation) to minimize racemization .
- Substrate Impurities : Pre-purify the ketone intermediate via recrystallization (e.g., hexane/CHCl) before amination.
Q. What advanced techniques resolve enantiomeric excess (ee) discrepancies observed in synthesized batches?
- Methodology :
- Chiral Derivatization : React the amine with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze -NMR for diastereomer splitting .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .
Q. How does the TBS group influence the compound’s reactivity in downstream applications (e.g., catalysis or peptide synthesis)?
- Mechanistic Insights :
- The TBS group enhances solubility in non-polar solvents, facilitating reactions in hydrophobic environments (e.g., lipid bilayer studies).
- It stabilizes the amine against oxidation during metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions) .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
